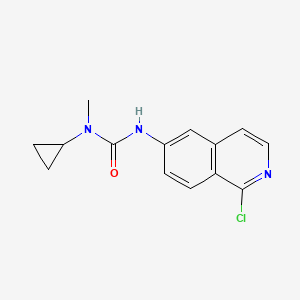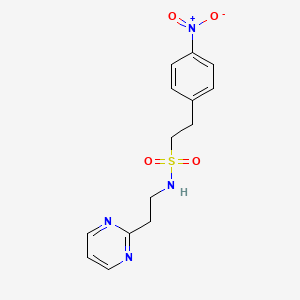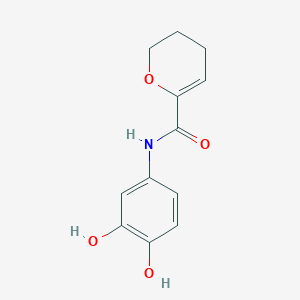
3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea, also known as CPIU, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.
作用机制
The mechanism of action of 3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea involves the inhibition of various enzymes and proteins that play a role in the development and progression of diseases. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This compound also inhibits the activity of protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. This compound has been shown to increase the levels of acetylated histones, which are associated with the activation of tumor suppressor genes. This compound has also been shown to increase the levels of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. In addition, this compound has been shown to increase the levels of autophagy, which is a process that helps to clear damaged proteins and organelles from cells.
实验室实验的优点和局限性
3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea has several advantages for lab experiments, including its high stability and solubility in water. However, this compound has several limitations, including its low yield and the need for specialized equipment and expertise to synthesize it.
未来方向
There are several future directions for the study of 3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea. One potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Another potential direction is the study of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, the study of this compound in animal models and clinical trials will be important to determine its safety and efficacy in humans.
合成方法
The synthesis of 3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea involves a multi-step process that starts with the reaction of 6-chloroisoquinoline with cyclopropylamine to form 3-(1-chloroisoquinolin-6-yl) cyclopropylamine. This intermediate is then reacted with methyl isocyanate to yield this compound. The overall yield of this synthesis method is around 30%.
科学研究应用
3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease and Parkinson's disease, this compound has been shown to inhibit the formation of amyloid beta plaques and alpha-synuclein aggregates, respectively.
属性
IUPAC Name |
3-(1-chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-18(11-3-4-11)14(19)17-10-2-5-12-9(8-10)6-7-16-13(12)15/h2,5-8,11H,3-4H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURUDMYYMXTZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)NC2=CC3=C(C=C2)C(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate](/img/structure/B7359069.png)
![Tert-butyl 3-(cyclopropylmethyl)-4-[(1-methylpyrazol-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B7359072.png)
![Tert-butyl 3-(cyclopropylmethyl)-4-[(1-methylimidazol-2-yl)methylamino]piperidine-1-carboxylate](/img/structure/B7359080.png)

![2-[2-[(3-acetyl-5-fluoro-2-hydroxyphenyl)methylamino]propan-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B7359092.png)

![N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide](/img/structure/B7359110.png)
![methyl 4-(hydroxymethyl)-1-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]pyrazole-3-carboxylate](/img/structure/B7359118.png)
![tert-butyl N-[2-[5-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]carbamate](/img/structure/B7359121.png)
![2-amino-3-methyl-N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7359122.png)
![ethyl 2-[[(2R)-1-hydroxybutan-2-yl]carbamoylamino]-5-methoxy-4-methylthiophene-3-carboxylate](/img/structure/B7359127.png)
![ethyl 2-[(4-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)sulfamoyl]pentanoate](/img/structure/B7359139.png)
![4-[3-(1H-imidazol-2-yl)azetidin-1-yl]sulfonyl-2-nitrophenol](/img/structure/B7359142.png)
![4,4-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]butane-1-sulfonamide](/img/structure/B7359146.png)